molecular formula C24H28N4O B6135919 N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine

Cat. No. B6135919
M. Wt: 388.5 g/mol
InChI Key: IYDVIQTVMHSQSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO) that is predominantly expressed in the mitochondria of glial cells. DPA-714 has gained significant attention in recent years due to its potential applications in neuroimaging and neuroinflammation research.

Mechanism of Action

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine selectively binds to TSPO, which is predominantly expressed in the mitochondria of glial cells. The binding of N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine to TSPO modulates the immune response, leading to a reduction in neuroinflammation. N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has also been shown to have neuroprotective effects by reducing oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has been shown to modulate the immune response by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has also been shown to reduce oxidative stress and apoptosis, leading to neuroprotection. In addition, N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has been shown to improve cognitive function in animal models of neurodegeneration.

Advantages and Limitations for Lab Experiments

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has several advantages for lab experiments, including its high selectivity for TSPO and its well-established synthesis method. However, N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has limitations as well, including its limited availability and high cost. In addition, the use of N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine in human studies is limited due to its potential toxicity and lack of FDA approval.

Future Directions

Several future directions for N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine research include the development of new TSPO ligands with improved selectivity and affinity, the investigation of the role of TSPO in neuroinflammation and neurodegeneration, and the development of new PET radioligands for TSPO imaging. In addition, the use of N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine in clinical studies for the diagnosis and treatment of neurological disorders is an area of active research.
In conclusion, N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine is a selective ligand for TSPO that has potential applications in neuroimaging and neuroinflammation research. The synthesis method for N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine is well-established, and its mechanism of action and physiological effects have been extensively studied. While N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has several advantages for lab experiments, it also has limitations, and future research is needed to fully understand its potential applications in the diagnosis and treatment of neurological disorders.

Synthesis Methods

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylphenylhydrazine with 3-(1H-pyrazol-1-ylmethyl)benzoyl chloride to form the intermediate product, which is then reacted with piperidine to yield the final product. The synthesis of N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine is well-established and has been reported in several research articles.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has been extensively used in neuroimaging research as a PET radioligand for TSPO. TSPO is upregulated in response to neuroinflammation, making it a potential biomarker for several neurological disorders such as Alzheimer's disease, multiple sclerosis, and Parkinson's disease. N-(3,4-dimethylphenyl)-1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-3-piperidinamine has also been used in preclinical studies to investigate the role of TSPO in neuroinflammation and neurodegeneration.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-18-9-10-22(14-19(18)2)26-23-8-4-12-27(17-23)24(29)21-7-3-6-20(15-21)16-28-13-5-11-25-28/h3,5-7,9-11,13-15,23,26H,4,8,12,16-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYDVIQTVMHSQSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)CN4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3,4-Dimethylanilino)piperidin-1-yl]-[3-(pyrazol-1-ylmethyl)phenyl]methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.